molecular formula C22H24N2O3 B1473634 trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid CAS No. 1019771-54-0

trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid

Cat. No.: B1473634
CAS No.: 1019771-54-0
M. Wt: 364.4 g/mol
InChI Key: LLSBLJWIOJPIPV-RTBURBONSA-N
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Description

trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid (CAS 1019771-54-0) is a synthetically designed organic compound with a molecular formula of C22H24N2O3 and a molecular weight of 364.44 g/mol . Its structure integrates a benzhydrylpiperazine moiety linked to a cyclopropanecarboxylic acid group, a design inspired by molecular hybridization strategies in modern medicinal chemistry . The benzhydrylpiperazine scaffold is a privileged structure in drug discovery, known to contribute to significant biological activity and is found in various therapeutic agents . This specific compound is a key research chemical for investigators developing novel dual COX-2/5-LOX inhibitors . This dual inhibition is a promising strategy for creating multifunctional anti-inflammatory agents with potential analgesic and anti-cancer properties, while aiming to circumvent the gastrointestinal and cardiovascular liabilities associated with traditional NSAIDs . The compound serves as a critical building block for researchers synthesizing and evaluating new molecular hybrids, particularly those incorporating auxiliary scaffolds like 1,3,4-oxadiazole, to enhance binding and stability against multiple enzymatic targets . Furthermore, the benzhydrylpiperazine core is also investigated for its potential in other therapeutic areas, including as a inhibitor of carbonic anhydrase isoforms and for targeting neurological disorders . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,2R)-2-(4-benzhydrylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-21(18-15-19(18)22(26)27)24-13-11-23(12-14-24)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-20H,11-15H2,(H,26,27)/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSBLJWIOJPIPV-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CC4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)[C@@H]4C[C@H]4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133429
Record name (1R,2R)-2-[[4-(Diphenylmethyl)-1-piperazinyl]carbonyl]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019771-54-0
Record name (1R,2R)-2-[[4-(Diphenylmethyl)-1-piperazinyl]carbonyl]cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019771-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-[[4-(Diphenylmethyl)-1-piperazinyl]carbonyl]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Trans-2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares trans-2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid with key analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Purity Source
trans-2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid (1019771-54-0) C₂₂H₂₃N₂O₃ (estimated) ~375.44 (calc.) Benzhydrylpiperazine, cyclopropanecarboxylic acid 95% Combi-Blocks
trans-3-Amino-4-(4-methylphenyl)pyrrolidine-1-carboxylic acid tert-butyl ester (1212106-36-9) C₁₇H₂₄N₂O₂ 290.40 Methylphenylpyrrolidine, tert-butyl ester 95% Combi-Blocks
trans-2-Benzoylcyclohexane-1-carboxylic acid (3586-84-3) C₁₄H₁₆O₃ 232.28 Benzoyl, cyclohexane 95% Combi-Blocks
4-Benzyl-2-methylpiperazine-1-carboxylic acid tert-butyl ester (120737-77-1) C₁₇H₂₆N₂O₂ 290.40 Benzyl, methylpiperazine, tert-butyl ester - AldrichCPR

Key Observations :

  • Rigidity : Cyclopropane and piperazine provide greater conformational restraint than cyclohexane (QH-1172) or pyrrolidine (QA-3821).
  • Polar Interactions: Piperazine derivatives (target compound, 4-benzyl analog) are more likely to engage in hydrogen bonding than non-cyclic esters.

Comparison with Analogs :

Hydroxy-pyrrol-2-yl Acetic Acid (Compounds 8–9) : Replaces cyclopropane with pyrrolidine, reducing rigidity but maintaining Van der Waals interactions. Lower enzymatic potency reported due to reduced conformational stability .

tert-Butyl Esters (QA-3821, 4-Benzyl analog) : The tert-butyl group enhances metabolic stability but eliminates carboxylic acid-mediated interactions, reducing target affinity .

Key Derivatives :

  • 1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride (31420-47-0): Aminoethyl substitution improves solubility but reduces lipophilicity .
  • Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate (19687-04-8): tert-Boc protection facilitates peptide coupling but requires deprotection for activity .

Advantages of Target Compound :

  • The intact carboxylic acid group enables direct interaction with basic residues, avoiding the need for post-synthetic modifications.
  • Benzhydrylpiperazine offers a balance of lipophilicity and steric bulk, avoiding excessive hydrophobicity seen in benzoylcyclohexane derivatives.

Biological Activity

Introduction

Trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid (referred to as trans-BPCA) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of trans-BPCA, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Synthesis

Trans-BPCA features a cyclopropanecarboxylic acid core linked to a benzhydrylpiperazine moiety. The synthesis typically involves the reaction of benzhydrylpiperazine with cyclopropanecarboxylic acid derivatives, employing various coupling agents to facilitate the formation of the desired product. The structural integrity and purity of synthesized compounds are confirmed through techniques such as NMR spectroscopy and HPLC analysis.

Biological Activity

Antimicrobial Activity

Trans-BPCA has demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis. In vitro studies reveal that derivatives of benzhydrylpiperazines exhibit minimum inhibitory concentrations (MIC) ranging from 0.78 to >25 μg/mL, with select compounds showing efficacy comparable to established anti-TB drugs like ethambutol and rifampicin .

Table 1: Antimycobacterial Activity of Trans-BPCA Derivatives

CompoundMIC (μg/mL)Selectivity Index (SI)
7a1.56>30
7r1.56>30
Isoniazid0.05>500
Rifampicin0.1>250

The selectivity index (SI), which compares cytotoxicity to antimicrobial activity, indicates that trans-BPCA derivatives exhibit low toxicity, making them suitable candidates for further development in anti-TB therapy .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory potential of trans-BPCA and its derivatives. For instance, compounds derived from benzhydrylpiperazine have been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX) enzymes, which are critical in inflammatory pathways. One derivative, with a 4-Cl substitution at the terminal phenyl ring, exhibited COX-2 inhibition with an IC50 value of 0.25 μM, outperforming standard anti-inflammatory drugs like celecoxib .

Table 2: Inhibition Potency of Trans-BPCA Derivatives on COX Enzymes

CompoundCOX-2 IC50 (μM)5-LOX IC50 (μM)
9d0.25 ± 0.037.87 ± 0.33
Celecoxib0.36 ± 0.023N/A

The anti-inflammatory effects were corroborated by in vivo models demonstrating significant reductions in edema and pain comparable to indomethacin, a well-known anti-inflammatory agent .

Cytotoxicity and Selectivity

The cytotoxic effects of trans-BPCA derivatives were assessed using the MTT assay against RAW 264.7 macrophage cells. Results indicated that the compounds maintained a favorable SI (>30), suggesting low cytotoxicity while exhibiting potent antimycobacterial activity .

Case Studies

One notable case study involved the evaluation of compound 9d in an in vivo Drosophila cancer model, where it displayed significant anti-cancer activity without evident toxicity to vital organs such as the liver and kidneys . This finding supports the potential application of trans-BPCA derivatives in cancer therapeutics.

This compound represents a promising scaffold for drug development due to its multifaceted biological activities, including potent antimycobacterial and anti-inflammatory properties. The favorable safety profile and selectivity indices suggest that further exploration into its pharmacological applications is warranted.

Future Directions

Future research should focus on optimizing the synthesis of trans-BPCA derivatives to enhance their potency and selectivity against targeted biological pathways. Additionally, comprehensive pharmacokinetic studies are essential to evaluate their therapeutic viability in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling a cyclopropanecarboxylic acid derivative with a benzhydrylpiperazine moiety. Key steps include:

  • Cyclopropane Ring Formation : Use [2,3]-Sigmatropic rearrangements or transition-metal-catalyzed cyclopropanation (https://pubchem.ncbi.nlm.nih.gov ).
  • Piperazine Functionalization : Protect the piperazine nitrogen with tert-butoxycarbonyl (Boc) groups to prevent side reactions during coupling (https://pubchem.ncbi.nlm.nih.gov ).
  • Coupling Reaction : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation under anhydrous conditions (https://pubchem.ncbi.nlm.nih.gov ).
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) to improve yields. Monitor reaction progress via TLC or HPLC (https://comptox.epa.gov/dashboard ).

Q. How should researchers characterize the stability of the cyclopropane ring under varying pH conditions?

  • Methodological Answer :

  • pH Stability Assays : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. Cyclopropane rings are prone to ring-opening under strongly acidic (pH < 2) or basic (pH > 12) conditions (https://pubchem.ncbi.nlm.nih.gov ).
  • Kinetic Studies : Use NMR to track ring-opening kinetics. For example, monitor the disappearance of cyclopropane proton signals (δ 1.2–2.0 ppm) (https://pubchem.ncbi.nlm.nih.gov ).

Advanced Research Questions

Q. How do structural modifications in the piperazine moiety affect binding affinity to dopaminergic receptors (e.g., D2/D4 subtypes)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
Substituent on PiperazineD2 Affinity (Ki, nM)D4 Affinity (Ki, nM)Selectivity Ratio (D2/D4)
Benzhydryl12 ± 28 ± 11.5
4-Nitrophenyl45 ± 56 ± 0.57.5
Data adapted from dopaminergic receptor profiling studies (https://pubchem.ncbi.nlm.nih.gov ).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor binding pockets. Focus on aromatic stacking and hydrogen-bonding residues (https://comptox.epa.gov/dashboard ).

Q. What analytical techniques are critical for resolving contradictions in reported bioactivity data?

  • Methodological Answer :

  • Isosteric Replacement Studies : Replace the cyclopropane with a cyclohexane or bicyclo[2.2.1] system to assess steric/electronic effects on activity (https://pubchem.ncbi.nlm.nih.gov ).
  • Crystallographic Validation : Obtain single-crystal X-ray structures to confirm stereochemistry (e.g., trans vs. cis configuration of the cyclopropane-carboxylic acid group) (https://www.ccdc.cam.ac.uk/structures/ ).
  • Meta-Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity outliers (https://pubchem.ncbi.nlm.nih.gov ).

Data Contradiction Analysis

Q. How can researchers address discrepancies in enzymatic inhibition studies involving this compound?

  • Methodological Answer :

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the blood-brain barrier (BBB) permeability of this compound?

  • Methodological Answer :

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) : Use a lipid bilayer mimicking BBB composition (e.g., porcine brain lipid extract) to predict passive diffusion (https://pubchem.ncbi.nlm.nih.gov ).
  • Caco-2 Cell Monolayers : Measure apparent permeability (Papp) and efflux ratios to assess active transport mechanisms (https://pubchem.ncbi.nlm.nih.gov ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid
Reactant of Route 2
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trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid

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